1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-2-carboxylate
Description
1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-2-carboxylate is a piperidine-derived compound featuring a 5-oxo group, a carboxylate ester at position 2, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances stability during synthetic processes, while the 5-oxo moiety may influence hydrogen bonding and conformational flexibility. This compound is structurally analogous to bioactive pyrrolidinone and piperidinone derivatives, which are known for diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective activities .
Properties
Molecular Formula |
C11H16NO5- |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/p-1 |
InChI Key |
NYIZAJLUNOQXFW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-2-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the tert-butoxycarbonyl group. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting biochemical processes within cells.
Comparison with Similar Compounds
Notes
Gaps in Data: Direct biological testing for the target compound is absent in the evidence.
Structural Advantages : The Boc group facilitates synthetic manipulation, while the 5-oxo group may mimic bioactive ketones in drug candidates .
Limitations : Increased molecular weight from the Boc group could reduce bioavailability, necessitating prodrug strategies .
Biological Activity
1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-2-carboxylate, with the molecular formula , is a compound of significant interest in pharmaceutical and biochemical research. Its complex structure, featuring a piperidine ring, suggests potential interactions with various biological targets. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO5 |
| Molecular Weight | 242.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 198646-60-5 |
The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. This process allows for the formation of the tert-butoxycarbonyl group under controlled conditions to ensure high yields.
The compound's biological activity is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator depending on its structural conformation and the functional groups present. The interaction pathways often involve binding to active sites on enzymes, thereby altering their activity and influencing various biochemical processes within cells.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of compounds related to this compound. For instance, derivatives of piperidine have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL for resistant strains . This suggests that similar compounds could be explored for their efficacy against various bacterial strains.
Cytotoxicity Studies
Cytotoxicity assays using human keratinocyte (HaCaT) cell lines demonstrated that certain derivatives exhibit low toxicity, with half-maximal inhibitory concentrations (IC50) indicating non-toxic profiles when compared to their antimicrobial activity . The selectivity index (SI), calculated as the ratio between IC50 values for non-cancerous cells and MIC values against M. tuberculosis, further supports the potential therapeutic applications of these compounds.
Case Studies
- Study on Piperidinothiosemicarbazones : This study evaluated the tuberculostatic activity of various piperidine derivatives, including those structurally related to this compound. The results indicated strong antimicrobial effects against both standard and resistant strains of M. tuberculosis, with some compounds demonstrating selective toxicity profiles .
- In Silico Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various enzyme targets. These studies suggest that modifications in the chemical structure can enhance binding efficiency and specificity towards desired biological targets .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-2-carboxylate, and what key reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving protection/deprotection strategies. A common approach starts with the esterification of 5-oxopiperidine-2-carboxylic acid using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ in THF/water). Yield optimization requires precise control of reaction time (6-12 hours), temperature (0–25°C), and stoichiometric excess of Boc reagent (1.2–1.5 eq). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Side reactions, such as over-Boc protection, are minimized by monitoring pH and reaction progress via TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the Boc group’s tert-butyl protons (δ 1.4 ppm, singlet) and the piperidine ring’s α-protons (δ 3.1–3.5 ppm, multiplet). The carbonyl carbons (ester and ketone) appear at δ 170–175 ppm in ¹³C NMR.
- FT-IR : Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups.
- Mass Spectrometry (ESI-MS) : A molecular ion peak [M+H]⁺ at m/z 271.2 validates the molecular formula (C₁₂H₁₇NO₅). Elemental analysis (C, H, N) further corroborates purity .
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Methodological Answer : The compound is hygroscopic and sensitive to hydrolysis. Store under inert gas (argon) at –20°C in airtight containers. For handling, use anhydrous solvents (e.g., dry DCM) and gloveboxes to prevent moisture ingress. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can identify degradation products via HPLC-MS. Pre-experiment solubility screening in DMSO or acetonitrile ensures compatibility with biological assays .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions, and what parameters are critical?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the ketone and ester carbonyl groups. Local electrophilicity indices (ω) and Fukui functions identify reactive sites. Solvent effects (PCM model) refine predictions for polar aprotic environments. Validation involves comparing calculated activation energies with experimental kinetic data (e.g., reaction with amines or Grignard reagents). Key parameters include HOMO-LUMO gaps and charge distribution at the carbonyl carbons .
Q. What strategies resolve contradictions in NMR data when analyzing derivatives of this compound?
- Methodological Answer : Contradictions often arise from tautomerism or rotameric equilibria. Strategies include:
- Variable Temperature NMR : Cooling to –40°C slows exchange processes, resolving split signals.
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity to assign ambiguous peaks.
- Isotopic Labeling : Introducing ¹³C at the ketone position clarifies coupling patterns.
- Dynamic NMR Simulations : Software (e.g., MestReNova) models exchange rates to fit experimental spectra .
Q. What experimental approaches assess the compound's stability under different pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–12, 37°C) and analyze degradation products via LC-MS. Acidic conditions (pH <3) hydrolyze the ester group, while alkaline conditions (pH >10) cleave the Boc protecting group.
- Thermogravimetric Analysis (TGA) : Measures weight loss at 25–200°C to determine thermal decomposition thresholds.
- Long-Term Stability : Store samples at 4°C, 25°C, and 40°C for 6–12 months, monitoring purity by HPLC. Activation energy (Eₐ) for degradation is calculated using the Arrhenius equation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
